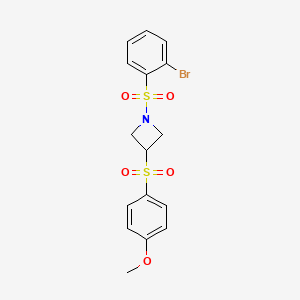

1-(2-bromobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine

Description

Propriétés

IUPAC Name |

1-(2-bromophenyl)sulfonyl-3-(4-methoxyphenyl)sulfonylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO5S2/c1-23-12-6-8-13(9-7-12)24(19,20)14-10-18(11-14)25(21,22)16-5-3-2-4-15(16)17/h2-9,14H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDJCRSBVBDTGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine typically involves the following steps:

Starting Materials: The synthesis begins with 2-bromobenzenesulfonyl chloride and 4-methoxybenzenesulfonyl chloride as the key starting materials.

Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving the reaction of the sulfonyl chlorides with an appropriate amine, such as azetidine-3-amine, under basic conditions.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine or sodium hydroxide, in an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-bromobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine can undergo various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl groups, leading to the formation of sulfoxides or sulfones.

Hydrolysis: The sulfonyl groups can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding sulfonic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

Oxidation Products: Sulfoxides or sulfones are the major products of oxidation reactions.

Hydrolysis Products: Sulfonic acids are the primary products of hydrolysis reactions.

Applications De Recherche Scientifique

1-(2-bromobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: It can be employed in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Chemical Biology: The compound can be used as a probe to study biological processes, including enzyme inhibition and protein interactions.

Industrial Applications: It may find use in the production of specialty chemicals and intermediates for various industrial processes.

Mécanisme D'action

The mechanism of action of 1-(2-bromobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary depending on the specific biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-bromobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine with analogs in terms of synthesis, physicochemical properties, and biological activity.

Physicochemical Properties

- Electronic Effects : The 2-bromo group in the target compound is electron-withdrawing, while the 4-methoxy group is electron-donating. This contrast may enhance dipole interactions compared to analogs with uniform substituents (e.g., 4-fluorobenzenesulfonyl derivatives in ) .

- Thermal Stability : Spiro-β-lactams with fused xanthene systems () exhibit high melting points (220–222°C), attributed to extended aromatic conjugation . The target compound’s stability is likely lower due to the absence of such rigid frameworks.

Key Research Findings and Implications

- Synthetic Scalability : Methods from (high-yield TFA salt formation) could be adapted to optimize the target compound’s production .

- Therapeutic Versatility : While spiro-β-lactams () are explored for CNS disorders, the target compound’s sulfonamide groups may favor antimicrobial or anti-inflammatory applications .

Activité Biologique

1-(2-Bromobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure

The compound features two sulfonyl groups attached to an azetidine ring, which may influence its interaction with biological targets. The presence of bromine and methoxy substituents is expected to modulate its pharmacological properties.

Biological Activity Overview

-

Antibacterial Activity

- Recent studies indicate that compounds with similar structures exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with electron-donating groups often show enhanced activity against Bacillus subtilis but limited efficacy against Escherichia coli .

- A structure-activity relationship (SAR) analysis is crucial for understanding how modifications to the azetidine framework affect antibacterial potency.

-

Antifungal Activity

- Compounds related to this compound have demonstrated antifungal properties, particularly against Candida albicans. The effectiveness of these compounds varies significantly based on their chemical structure .

- The minimal inhibitory concentrations (MICs) for related compounds provide insights into their potential as antifungal agents.

- Anticancer Activity

Case Studies

- Antibacterial Testing

- A recent study screened several sulfonamide derivatives against Bacillus subtilis and Escherichia coli. The results indicated that certain modifications led to significant improvements in antibacterial activity, with MIC values reported in Table 1.

| Compound | MIC (µg/mL) against Bacillus subtilis | MIC (µg/mL) against Escherichia coli |

|---|---|---|

| A | 10 | 50 |

| B | 5 | >100 |

| C | 20 | 30 |

- Antifungal Efficacy

- In another investigation focusing on antifungal activity, various derivatives were tested against Candida albicans, revealing that specific substitutions enhanced their efficacy.

| Compound | MIC (µg/mL) against Candida albicans |

|---|---|

| D | 15 |

| E | 25 |

| F | 10 |

- Cytotoxicity Assays

- Cytotoxicity assays conducted on several cancer cell lines showed that the compound exhibited selective toxicity towards cancer cells compared to normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| A549 (Lung Cancer) | 8 |

| HepG2 (Liver Cancer) | 15 |

The biological activity of this compound may be attributed to its ability to interfere with specific cellular pathways involved in bacterial growth and cancer cell proliferation. The sulfonamide moiety is known to inhibit bacterial folic acid synthesis, while its effects on cancer cells may involve apoptosis induction or cell cycle arrest.

Q & A

Q. How to address conflicting reports on this compound’s metabolic stability in hepatocyte vs. microsome models?

- Analysis : Hepatocytes contain Phase II enzymes (e.g., UGTs) absent in microsomes. Compare metabolite profiles (LC-MS/MS) and use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4). Adjust in vitro-in vivo extrapolation (IVIVE) models to account for glucuronidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.